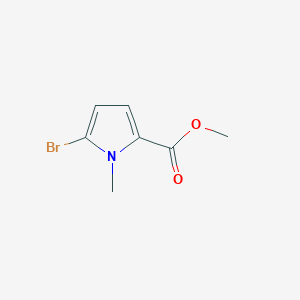

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Overview

Description

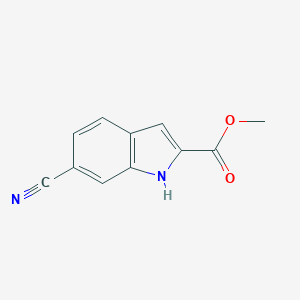

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a natural product found in Lissodendoryx . It is also known as methyl 5-bromo-1H-pyrrole-2-carboxylate .

Molecular Structure Analysis

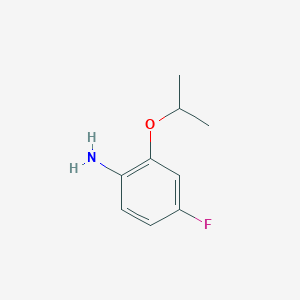

The molecular structure of this compound is characterized by a pyrrole ring substituted with a bromine atom and a methyl ester group . The molecular weight of this compound is 218.05 .Physical and Chemical Properties Analysis

This compound is a solid or liquid compound that should be stored in a sealed, dry environment at room temperature .Scientific Research Applications

Synthesis of Pyridyl–Pyrazole-3-One Derivatives and Cytotoxicity Evaluation

Research led by Huang et al. (2017) explored the solvent and copper ion-induced synthesis of novel compounds, including pyridyl–pyrazole-3-one derivatives, starting from related pyrrole carboxylates. These compounds were evaluated for their cytotoxicity against various tumor cell lines, highlighting the potential of pyrrole derivatives in the development of cancer therapeutics. The study found that some synthesized compounds showed selective cytotoxicity, indicating their promise as leads for anticancer drugs (Huang et al., 2017).

Isoxazole Strategy for α-Aminopyrrole Derivatives Synthesis

Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates via a cyanide Michael addition/methylation/reductive transformation process. This innovative approach facilitates the production of α-aminopyrrole derivatives, expanding the utility of pyrrole compounds in synthesizing structurally diverse molecules with potential biological activity (Galenko et al., 2019).

Pyrrolopyridine Analogs of Nalidixic Acid

Toja et al. (1986) synthesized a series of pyrrolo[2,3-b]pyridine derivatives from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, demonstrating the chemical versatility of pyrrole carboxylates. One of these compounds exhibited antibacterial activity, underlining the potential of pyrrole derivatives in antibiotic development (Toja et al., 1986).

Synthesis of 5-Aryl-2-acetylpyrroles

Petrov et al. (2021) reported on the synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines, leading to ethyl 5-aryl-1H-pyrrole-2-carboxylates. This work highlights the application of pyrrole carboxylates in synthesizing complex molecules with potential applications in medicinal chemistry and material science (Petrov et al., 2021).

Pyrrole Chemistry and Bromination Reactions

Anderson and Lee (1965) explored the bromination of pyrrole derivatives, including methyl 2-pyrrolecarboxylate, leading to various brominated products. Their work provides foundational knowledge on the reactivity of pyrrole derivatives, useful for developing synthetic strategies in organic chemistry (Anderson & Lee, 1965).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name |

methyl 5-bromo-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJMIZMIPRJDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625143 | |

| Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-07-2 | |

| Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B170342.png)

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)

![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)

![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)